4-Amino-methyltetrahydropyran hydrochloride
Description
Chemical Name: 4-Amino-methyltetrahydropyran hydrochloride Synonyms: Tetrahydropyran-4-Ylmethanamine Hydrochloride, [(Tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride CAS No.: 389621-78-7 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.64 g/mol Physical Properties:
This compound features a tetrahydropyran ring substituted with an aminomethyl group, protonated as a hydrochloride salt. Its structural simplicity and polar functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents and enzyme inhibitors.
Properties
IUPAC Name |
2-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADPQZSGFARIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630828 | |
| Record name | 2-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827046-87-7 | |
| Record name | 2-Methyloxan-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Amino-methyltetrahydropyran hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound features an amino group at the 4-position of the tetrahydropyran ring, which enhances its reactivity and biological activity. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product in high purity.
Anticancer Properties
Recent studies have explored the anticancer potential of derivatives related to 4-amino compounds, indicating that structural modifications can significantly impact biological activity. For instance, a study highlighted that several pyrazolone derivatives, which can be synthesized from 4-aminoantipyrine (a precursor), exhibited potent anticancer activity against human breast cancer cell lines (MCF7) with IC50 values ranging from 30.68 to 70.65 μM, demonstrating efficacy comparable to Doxorubicin .
Table 1: Anticancer Activity of Derivatives
| Compound | IC50 (μM) | Comparison Drug | Reference |
|---|---|---|---|
| Iodophenyl | 30.68 | Doxorubicin (71.8 μM) | |
| Bromophenyl | 43.41 | Doxorubicin (71.8 μM) | |
| Phenyl | 72.04 | Doxorubicin (71.8 μM) | |
| Pyrazolopyrimidine | 44.49 | Doxorubicin (71.8 μM) |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The ability to block these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of 4-amino derivatives. Modifications at specific positions on the tetrahydropyran ring can enhance or diminish activity. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups often improve potency against various cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased cytotoxicity |
| Lipophilic substituents | Enhanced membrane permeability |
Toxicological Considerations
While exploring the biological activities, it is essential to consider the safety profile of these compounds. Toxicological assessments have indicated that certain derivatives may exhibit low toxicity in animal models, although comprehensive studies are necessary to establish safety for human use .
Case Studies and Research Findings
A notable case study investigated the effects of various derivatives on voltage-gated potassium channels, revealing that some modifications significantly enhanced their blocking ability . This suggests potential applications not only in oncology but also in neurology, where modulation of ion channels can be therapeutically beneficial.
Scientific Research Applications
Pharmaceutical Development
4-Amino-methyltetrahydropyran hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those aimed at treating neurological disorders. Research indicates that it enhances drug efficacy by improving the specificity of active pharmaceutical ingredients (APIs) .
Case Study:
- Prolyl Endopeptidase Inhibitors : This compound has been utilized in synthesizing prolyl endopeptidase inhibitors, which are being explored for their potential application in treating Alzheimer's disease. The synthesis process has demonstrated high yields and reduced catalyst loading, making it a promising candidate for large-scale pharmaceutical production .
Biochemical Research
In biochemical studies, this compound is employed to investigate amino acid metabolism. It aids researchers in understanding metabolic pathways and developing therapeutic strategies for various conditions .
Research Insights:
- The compound's role in studying metabolic pathways highlights its importance in the development of new therapeutic agents targeting metabolic disorders.
Drug Formulation
The properties of this compound make it a valuable ingredient in drug formulation. It improves the solubility and bioavailability of active ingredients, which is critical for effective drug delivery systems .
Applications:
- Formulation Enhancements : Its inclusion in formulations can lead to more efficient drug delivery mechanisms, thereby enhancing therapeutic outcomes.
Analytical Chemistry
In analytical chemistry, this compound acts as a standard in chromatographic methods. It facilitates the accurate quantification of similar compounds within complex mixtures, which is essential for quality control and research applications .
Usage Example:
- Chromatographic Standards : By serving as a benchmark, it assists researchers in ensuring the reliability and accuracy of analytical results.
Material Science
The unique structure of this compound allows for its application in material science, particularly in developing novel polymers with specific mechanical and thermal properties. These advancements are beneficial across various industrial sectors .
Material Development:
- Polymer Synthesis : The compound's ability to form new materials opens avenues for innovations in product development across industries including packaging, automotive, and electronics.
Comparison with Similar Compounds
Structural and Physical Property Analysis
The table below compares 4-Amino-methyltetrahydropyran hydrochloride with key analogs:
Key Structural and Functional Differences
Substituent Effects: Trifluoromethyl Group (): The trifluoromethylphenyl group in the analog enhances lipophilicity and metabolic stability, making it suitable for blood-brain barrier penetration. Sulfone and Thiopyran (): The sulfone group introduces electron-withdrawing effects, stabilizing the molecule against oxidation. The thiopyran ring alters ring strain and conformational flexibility.
Pharmacological Implications :
- Aromatic Derivatives () : Compounds with phenyl or dimethoxyphenyl groups (e.g., ) are more likely to interact with aromatic receptor pockets, common in kinase or GPCR targets.
- Ester-Containing Analogs () : These may act as prodrugs, with ester hydrolysis releasing active metabolites in vivo.
Synthetic Accessibility :
- General methods for tetrahydropyran derivatives involve cyclization of alcohols (e.g., but-3-en-1-ol) with carbonyl compounds and acetyl chloride in acetonitrile . Substituents like trifluoromethyl or hydroxymethyl require additional functionalization steps.
Analytical and Quality Control Methods
- HPLC : Used for purity assessment (e.g., method for dosulepin hydrochloride) .

- Spectrophotometry: Quantification of amine hydrochlorides via charge-transfer complexes (e.g., for chlorphenoxamine hydrochloride) .
- Melting Point and Decomposition: Critical for stability testing, as seen in 4-Aminoantipyrine hydrochloride (mp: 232–238°C, decomposition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

